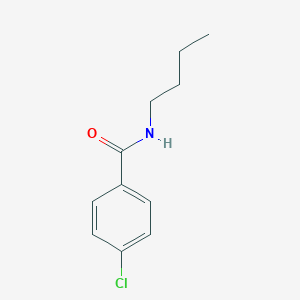

N-butyl-4-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-4-chlorobenzamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-butyl-4-chlorobenzamide belongs to the class of N-substituted benzamides, which are known for their diverse biological activities. The following sections detail its specific pharmacological applications:

Anticancer Properties

Research has indicated that N-substituted benzamides can exhibit significant anticancer effects. For instance, compounds with a benzanilide core, including this compound, have been shown to induce apoptosis in cancer cells. The mechanism involves inhibition of nuclear factor-kappa B (NF-κB) and modulation of T cell activity, which are critical pathways in cancer progression .

A study demonstrated that derivatives of benzamides, including those with halogen substitutions like chlorine at the para position, showed enhanced affinity for sigma receptors, which are implicated in various cancer types. Compounds with such modifications have exhibited selectivity towards sigma-1 and sigma-2 receptors, indicating potential for targeted cancer therapies .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. This compound has been studied for its interaction with sigma receptors, which play a role in modulating neurotransmitter systems. Compounds that selectively bind to sigma receptors have been associated with neuroprotective effects and may be beneficial in treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, particularly amidation processes. Notable methods include:

Amidation Reactions

Recent advancements in synthetic methodologies have utilized iridium(III)-catalyzed ortho-C–H bond amidation techniques to produce benzamide derivatives efficiently. This method allows for the incorporation of various substituents on the benzamide scaffold while maintaining high yields .

Transamidation Techniques

Another effective approach is the BF3- OEt2-mediated transamidation, which facilitates the exchange of amine groups on benzamides under mild conditions. This process has been optimized to yield various substituted benzamides, including this compound, demonstrating versatility in synthetic applications .

Industrial Applications

Beyond pharmacology, this compound has potential applications in materials science:

Polymer Chemistry

The compound's structure allows it to be used as a building block in the synthesis of polymeric materials. Its ability to participate in cross-linking reactions can enhance the mechanical properties of polymers, making it a candidate for producing high-performance materials .

Agrochemical Development

There is emerging interest in exploring this compound for agrochemical applications due to its potential as a plant growth regulator or pesticide additive. Research into its effects on plant physiology could lead to innovative agricultural solutions .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Olsson et al., 2002 | Identified apoptosis induction via NF-κB inhibition | Anticancer therapy |

| Vega-noverola et al., 1989 | Demonstrated antiemetic activity | Treatment of nausea |

| Recent Synthesis Studies | Achieved high yields using iridium catalysis | Efficient production of derivatives |

Propiedades

Número CAS |

1455-99-8 |

|---|---|

Fórmula molecular |

C11H14ClNO |

Peso molecular |

211.69 g/mol |

Nombre IUPAC |

N-butyl-4-chlorobenzamide |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) |

Clave InChI |

WBKMAVFQCXJDDT-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=C(C=C1)Cl |

SMILES canónico |

CCCCNC(=O)C1=CC=C(C=C1)Cl |

Key on ui other cas no. |

1455-99-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.